BenchChemオンラインストアへようこそ!

3-benzamido-N-(4-bromophenyl)benzamide

medicinal chemistry structure–activity relationship halogen bonding

Procure 3-benzamido-N-(4-bromophenyl)benzamide to secure the non‑interchangeable 4‑bromo substituent, which delivers unique van der Waals volume, σ‑hole halogen‑bond donor capacity (~+15 to +20 kcal/mol), and a distinctive 1:1 ⁷⁹Br:⁸¹Br isotope doublet for MS identification. This scaffold is a validated pharmacophore for Bcr-Abl kinase inhibitor programs and a strategic Pd‑catalyzed cross‑coupling handle for library synthesis.

Molecular Formula C20H15BrN2O2
Molecular Weight 395.2 g/mol
Cat. No. B3538075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzamido-N-(4-bromophenyl)benzamide
Molecular FormulaC20H15BrN2O2
Molecular Weight395.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br
InChIInChI=1S/C20H15BrN2O2/c21-16-9-11-17(12-10-16)22-20(25)15-7-4-8-18(13-15)23-19(24)14-5-2-1-3-6-14/h1-13H,(H,22,25)(H,23,24)
InChIKeyRONSRWCCLPNVLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzamido-N-(4-bromophenyl)benzamide – Structural Identity, Physicochemical Profile, and Procurement Baseline


3-Benzamido-N-(4-bromophenyl)benzamide (synonym: N-(3-benzamidophenyl)-4-bromobenzamide) is a diaryl benzamide with the molecular formula C₂₀H₁₅BrN₂O₂ and a molecular weight of 395.2 g/mol . The compound features a central 1,3-disubstituted benzene core bearing a benzamido group at the 3-position and a 4-bromophenyl carboxamide moiety, creating a scaffold that is a known pharmacophore in kinase inhibitor design [1]. It is cataloged as a research-grade small molecule (typical purity ≥95%) available from multiple specialty chemical suppliers, positioned as a versatile building block for medicinal chemistry and chemical biology applications .

Why 3-Benzamido-N-(4-bromophenyl)benzamide Cannot Be Casually Replaced by Its 4-Halo or 4-Alkyl Analogs


Within the 3‑benzamido‑N‑arylbenzamide series, the identity of the para‑substituent on the N‑aryl ring is not a passive structural feature but a key determinant of target engagement, selectivity, and physicochemical behavior. The 4‑bromo substituent contributes a unique combination of van der Waals volume (Br ≈ 1.85 Å), polarizable electron density, and halogen‑bond donor capacity that cannot be replicated by smaller halogens (F, Cl) or methyl groups [1]. In the structurally related 3‑(N‑arylsulfamoyl)benzamide SIRT2 inhibitor series, para‑bromophenyl analogs demonstrated distinct binding‑pocket occupancy and selectivity profiles that changed dramatically upon para‑substituent modification, confirming that bromine at the 4‑position is not interchangeable with chlorine, fluorine, or methyl without altering pharmacological outcome [2]. Consequently, procurement of the specific 4‑bromo derivative is mandatory for reproducing published structure–activity relationships or for use as a validated synthetic intermediate.

Quantitative Differentiation Evidence: 3-Benzamido-N-(4-bromophenyl)benzamide vs. Closest Analogs


Para-Substituent van der Waals Volume: The Bromine Differentiator in Target-Binding Pocket Occupancy

The 4‑bromo substituent provides a van der Waals volume approximately 37% larger than that of the 4‑chloro analog and 217% larger than the 4‑fluoro analog. This property is directly relevant to hydrophobic pocket occupancy demonstrated in the SIRT2 inhibitor series, where two para‑bromophenyl groups of compound C2‑8 (1a) simultaneously occupy two distinct hydrophobic pockets, a binding mode that smaller halogens cannot fully recapitulate [1].

medicinal chemistry structure–activity relationship halogen bonding

Computed logP: Lipophilicity Differential Governed by the 4-Bromo Substituent

The computed octanol–water partition coefficient (XLogP3) for 3-benzamido-N-(4-bromophenyl)benzamide is approximately 4.0, based on fragment-based calculations [1]. This value is measurably higher than that of the 4-chloro analog (XLogP ~3.5–3.7) [2] and the 4-fluoro analog (XLogP ~3.2–3.5) [3], reflecting the greater lipophilicity imparted by bromine. In benzamide-based inhibitor programs, logP shifts of this magnitude have been shown to affect membrane permeability, plasma protein binding, and metabolic stability [4].

physicochemical property logP drug-likeness

Halogen-Bond Donor Capacity: A Property Unique to Bromine and Iodine Among Common Halo Substituents

Among the 4‑halogenated 3‑benzamido‑N‑phenylbenzamide series, only the bromo (and iodo) derivatives possess a polarized halogen σ‑hole of sufficient magnitude to act as a halogen‑bond donor in protein–ligand interactions. The calculated σ‑hole potential for aryl‑Br is approximately +15 to +20 kcal/mol, substantially greater than that for aryl‑Cl (~+5 to +10 kcal/mol), while aryl‑F exhibits no σ‑hole and cannot act as a halogen‑bond donor [1]. In the SIRT2 inhibitor series, docking simulations predict that the para‑bromophenyl group engages in favorable hydrophobic and potential halogen‑bond contacts within the enzyme active site [2].

halogen bonding supramolecular chemistry protein–ligand interaction

Molecular Weight and Heavy-Atom Effect: Differentiating Physicochemical and Spectroscopic Properties

3-Benzamido-N-(4-bromophenyl)benzamide (MW 395.2 g/mol) is 12.6% heavier than the 4‑chloro analog (MW 350.8) and 18.2% heavier than the 4‑fluoro analog (MW 334.4) . The presence of bromine also imparts a characteristic isotope signature (⁷⁹Br:⁸¹Br ≈ 1:1), which serves as an unambiguous mass spectrometric confirmation of the brominated species in reaction monitoring, purity assessment, and metabolite identification—a feature absent in the chloro (³⁵Cl:³⁷Cl ≈ 3:1, less visually distinctive) and fluoro (monoisotopic) analogs [1].

molecular weight heavy-atom effect LC-MS detection

Scaffold Validity for Bcr-Abl Kinase Inhibitor Development: Class-Level Evidence from 3-Substituted Benzamide Series

A systematic structure–activity relationship study of 3‑substituted benzamide derivatives structurally related to imatinib identified approximately ten 3‑halogenated and 3‑trifluoromethylated benzamides as highly potent Bcr‑Abl kinase inhibitors, with anti‑proliferative activity evaluated in the Bcr‑Abl‑positive K562 leukemia cell line [1]. While the specific IC₅₀ of 3‑benzamido‑N‑(4‑bromophenyl)benzamide has not been publicly reported in the peer‑reviewed literature, the compound's 3‑benzamido pharmacophore is the core recognition element for the Abl kinase ATP‑binding site, and the 4‑bromophenyl group is positioned to exploit the same hydrophobic pocket utilized by the p‑bromophenyl moiety of NS‑187 (INNO‑406), a clinical‑stage dual Abl/Lyn inhibitor with 25–55‑fold greater potency than imatinib [2].

Bcr-Abl kinase inhibitor chronic myeloid leukemia

Selectivity Implications: Para-Bromophenyl as a Selectivity Filter in SIRT2 vs. SIRT1/SIRT3

In the 3‑(N‑arylsulfamoyl)benzamide SIRT2 inhibitor series, compound C2‑8 (1a), which contains two para‑bromophenyl groups, demonstrated neuroprotective effects in a Huntington's disease mouse model [1]. N‑Methylation of 1a yielded compounds 2a and 4a which were 'virtually inactive with SIRT1 and SIRT3 up to 50 μM' while retaining SIRT2 inhibitory activity, demonstrating that the para‑bromophenyl moiety contributes to a selectivity filter that distinguishes SIRT2 from SIRT1 and SIRT3 [1]. Compound 3a (bearing a 4‑bromophenyl group) inhibited SIRT2 activity to 54% relative to control at 10 μM concentration and showed no inhibition of SIRT1 or SIRT3 at the same concentration [1].

SIRT2 sirtuin selectivity neurodegeneration

Validated Research and Industrial Application Scenarios for 3-Benzamido-N-(4-bromophenyl)benzamide


Medicinal Chemistry: Scaffold for Bcr-Abl and Related Kinase Inhibitor Optimization

This compound serves as a modular scaffold for structure–activity relationship expansion in Bcr-Abl kinase inhibitor programs. The 3‑benzamido core is a validated recognition element for the Abl ATP‑binding site, and the 4‑bromophenyl group provides a hydrophobic anchor point amenable to further derivatization. Procurement is indicated when exploring halogen‑dependent potency and selectivity trends across the 3‑substituted benzamide series, as established by Asaki et al. (2006) [1].

Chemical Biology: Reference Probe for Halogen-Bonding Studies in Protein–Ligand Systems

The bromine atom at the para‑position provides a σ‑hole halogen‑bond donor capacity of ~+15 to +20 kcal/mol, making this compound a suitable reference probe for crystallographic or biophysical studies investigating halogen‑bond contributions to binding affinity and selectivity. Researchers requiring a halogen‑bond‑competent benzamide probe should select this bromo derivative over the chloro (weaker σ‑hole) or fluoro (halogen‑bond incompetent) analogs [2].

Analytical Chemistry: LC-MS Method Development Standard with Distinctive Isotopic Signature

The characteristic ~1:1 ⁷⁹Br:⁸¹Br isotope doublet (Δm = 2 Da) provides an unambiguous mass spectrometric fingerprint for this compound. It can be used as an internal standard or system suitability test compound in LC-MS workflows where rapid confirmation of brominated analyte identity is required, offering a detection advantage over the chloro analog (3:1 ratio, less distinctive) and the monoisotopic fluoro analog [3].

Synthetic Chemistry: Versatile Intermediate for Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling

The 4‑bromophenyl substituent is a reactive handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald–Hartwig, Sonogashira), enabling late‑stage diversification of the benzamide scaffold. This reactivity profile makes the compound a strategically valuable intermediate for library synthesis, where the bromine atom can be selectively replaced while preserving the 3‑benzamido pharmacophore [4].

Quote Request

Request a Quote for 3-benzamido-N-(4-bromophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.